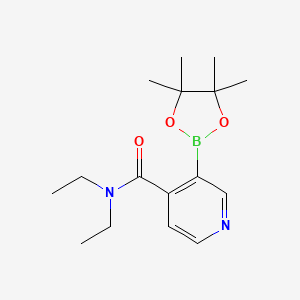
4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester
Overview
Description
“4-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester” is a boronic ester, which is a class of compounds widely used in organic synthesis . Boronic esters are generally environmentally benign and readily prepared .
Chemical Reactions Analysis
Boronic esters are used in Suzuki–Miyaura (SM) coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction involves the transfer of organic groups from boron to palladium .Scientific Research Applications
Synthetic Applications and Material Science
Boron-Containing Polymers and Materials : The use of boronic acids and their derivatives, including esters, has been pivotal in the development of new materials. These compounds play a critical role in the synthesis of polymers and nanoparticles with specific functionalities, such as drug delivery systems and materials for electronic devices. For instance, boronic acid derivatives have been utilized in the synthesis of xylan esters, which can form spherical nanoparticles used in drug delivery applications due to their unique properties and interactions with biological molecules (Petzold-Welcke et al., 2014).
Electrochemical Biosensors : The structural features of boronic acid derivatives, including esters, enable their application in the development of electrochemical biosensors. These biosensors are designed for the selective detection of sugars, glycated hemoglobin, and fluoride ions, leveraging the specific interactions between boronic acids and these analytes. The incorporation of boronic acid derivatives into sensor design enhances sensitivity and specificity, making them valuable tools in medical diagnostics and environmental monitoring (Wang et al., 2014).
Medicinal Chemistry
Drug Discovery and Development : Boronic acid derivatives, including esters, are explored for their potential in drug development, particularly due to their unique reactivity and the ability to form stable complexes with biomolecules. This reactivity is exploited in the design of inhibitors and other therapeutic agents. The versatility of these compounds allows for the creation of novel drug molecules with improved efficacy and reduced side effects. Their application spans various therapeutic areas, including cancer, infectious diseases, and metabolic disorders (Plescia & Moitessier, 2020).
Biotechnological Applications : The structural diversity and functional versatility of boronic acid derivatives are also harnessed in biotechnological applications, such as enzyme inhibitors and components of biodegradable polymers. These applications demonstrate the potential of boronic acid derivatives in contributing to sustainable and environmentally friendly technologies (Gao, Ma, & Xu, 2011).
Mechanism of Action
Target of Action
Boronic esters, including this compound, are generally used as reagents in various organic synthesis reactions .
Mode of Action
The compound, being a boronic ester, is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a metal catalyst. The boronic ester acts as the nucleophilic group, transferring its organic group to the metal catalyst in a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds . The boronic ester’s organic group is transferred to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic group .
Pharmacokinetics
It’s important to note that boronic esters are generally stable, easy to purify, and often commercially available, making them attractive for chemical transformations .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely used in the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters is known to be influenced by the pH of the environment . Additionally, the stability of boronic esters can be affected by air and moisture .
Future Directions
properties
IUPAC Name |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)12-9-10-18-11-13(12)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELXTXAXEOVLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



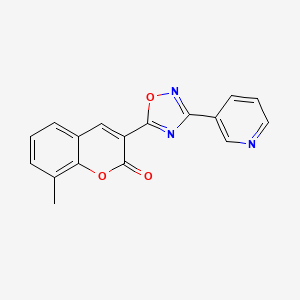
![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3307149.png)

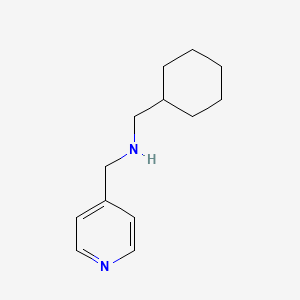
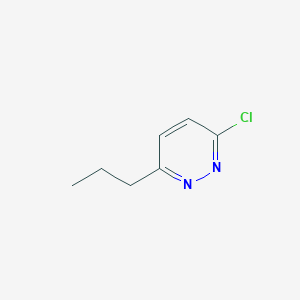
![2-(4-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B3307203.png)
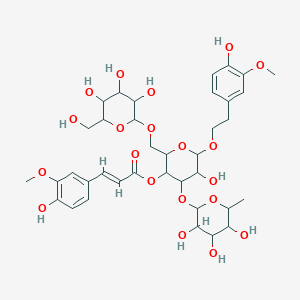

![8-Bromoimidazo[1,2-a]quinoxaline](/img/structure/B3307216.png)
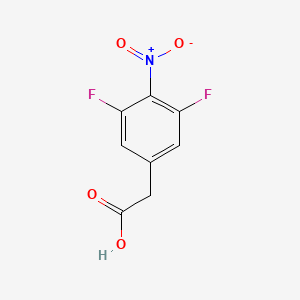
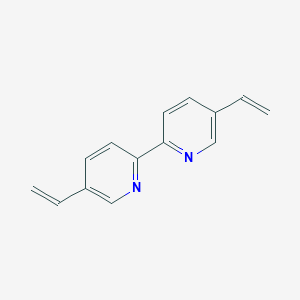
![Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate](/img/structure/B3307235.png)
![2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(o-tolyl)acetamide](/img/structure/B3307242.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B3307249.png)